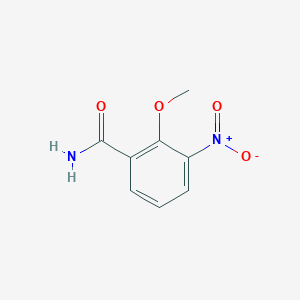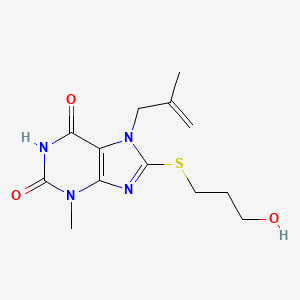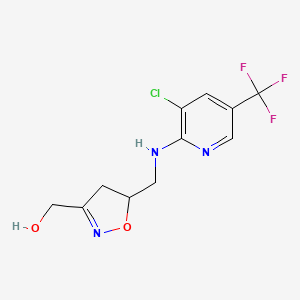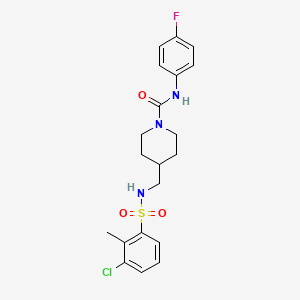![molecular formula C14H9NO4 B2888559 1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone CAS No. 173846-17-8](/img/structure/B2888559.png)
1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone is an organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring This specific compound is characterized by the presence of a nitro group at the 7th position and an ethanone group at the 2nd position of the dibenzofuran structure
Mécanisme D'action
Target of Action
The primary target of 1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone is Lactate Dehydrogenase A (LDHA) . LDHA is an enzyme that is frequently overexpressed in tumors, sustaining high glycolysis rates, tumor growth, and chemoresistance . The compound selectively inhibits the activity of the LDHA isoenzyme .
Mode of Action
This compound interacts with LDHA by binding to a novel allosteric binding site present in all four LDHA subunits of the LDH5 homotetramer . This interaction results in the inhibition of LDHA, thereby affecting the enzyme’s function .
Biochemical Pathways
The inhibition of LDHA affects the glycolysis pathway, a critical metabolic pathway in cancer cells . LDHA catalyzes the interconversion of lactate and pyruvate, a key step in glycolysis . By inhibiting LDHA, this compound disrupts this process, potentially slowing tumor growth and reducing chemoresistance .
Result of Action
The inhibition of LDHA by this compound could lead to a decrease in the rate of glycolysis in cancer cells . This could potentially slow tumor growth and reduce chemoresistance, making the cancer cells more susceptible to other treatments .
Méthodes De Préparation
The synthesis of 1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone typically involves the nitration of dibenzofuran followed by the introduction of the ethanone group. One common synthetic route includes:
Nitration: Dibenzofuran is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7th position.
Acylation: The nitrated dibenzofuran is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethanone group at the 2nd position.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include:
Reduction: Tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major products formed from these reactions include the corresponding amino, carboxylic acid, and substituted derivatives.
Applications De Recherche Scientifique
1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is studied for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in biological studies, including enzyme inhibitors and receptor ligands.
Comparaison Avec Des Composés Similaires
1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone can be compared with other dibenzofuran derivatives, such as:
1-(7-Aminodibenzo[b,d]furan-2-yl)ethanone: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
1-(7-Bromodibenzo[b,d]furan-2-yl)ethanone: Contains a bromine atom, which can participate in different substitution reactions compared to the nitro group.
1-(7-Methoxydibenzo[b,d]furan-2-yl)ethanone: Features a methoxy group, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(7-nitrodibenzofuran-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c1-8(16)9-2-5-13-12(6-9)11-4-3-10(15(17)18)7-14(11)19-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNWACCPZKFEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B2888479.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride](/img/structure/B2888481.png)




![N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2888492.png)


![1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2888498.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2888499.png)
